Bicyclo[6.1.0]nonane, 9-bromo-
Description
Contextualization of Strained Bicyclic Ring Systems in Organic Chemistry
Strained bicyclic ring systems are molecules in which the bond angles deviate significantly from the ideal values, leading to a higher internal energy. This ring strain is a consequence of the geometric constraints imposed by the fused or bridged ring structures. wikipedia.orgmasterorganicchemistry.com For instance, the ideal sp³ carbon bond angle is approximately 109.5°, but in small rings like cyclopropane (B1198618), the angles are compressed to 60°, resulting in substantial angle strain. wikipedia.org This stored energy makes strained rings more reactive than their acyclic or larger-ring counterparts, as reactions that lead to ring-opening can relieve this strain. nih.gov
Bicyclic systems can exhibit even greater strain than monocyclic rings. wikipedia.org The fusion of two rings introduces additional torsional and transannular strain. This increased reactivity makes them valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. The study of these systems provides fundamental insights into chemical bonding, reaction mechanisms, and molecular stability. acs.orgacs.org
Significance of the Bicyclo[6.1.0]nonane Framework in Contemporary Research
The bicyclo[6.1.0]nonane framework, which consists of a cyclooctane (B165968) ring fused to a cyclopropane ring, has garnered attention in various areas of chemical research. oregonstate.eduevitachem.comnih.govrsc.org Its unique three-dimensional structure and inherent strain make it a versatile building block for the synthesis of a wide range of organic molecules. pjps.pknih.gov Researchers are exploring its use in the development of novel therapeutic agents and advanced materials. nih.govrsc.orgpjps.pknih.gov The framework's reactivity can be finely tuned by introducing different functional groups, allowing for a broad spectrum of chemical transformations. evitachem.com Recent studies have focused on the synthesis and stability of bicyclo[6.1.0]nonyne derivatives for applications in bioconjugation chemistry, highlighting the ongoing relevance of this bicyclic system. nih.govrsc.org
Role of Halogenation, Specifically Bromination, in Modulating Bicyclic Reactivity and Synthetic Utility
The introduction of a halogen atom, such as bromine, onto the bicyclo[6.1.0]nonane skeleton significantly influences its chemical behavior. Bromination can occur at various positions, but the 9-position, on the cyclopropane ring, is of particular interest. The presence of the bromine atom at this position, as in Bicyclo[6.1.0]nonane, 9-bromo-, introduces a new reactive center and alters the electronic properties of the molecule.
The carbon-bromine bond can be cleaved under various conditions, leading to the formation of radical or ionic intermediates. For example, exo-9-bromobicyclo[6.1.0]nonane has been shown to undergo silver perchlorate-promoted solvolysis, leading to ring-expanded products. researchgate.net This reactivity highlights the synthetic utility of brominated bicyclo[6.1.0]nonanes as precursors to larger ring systems. The stereochemistry of the bromine atom (exo or endo) can also direct the outcome of subsequent reactions.
Furthermore, the bromine atom can participate in a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. These reactions provide access to a diverse array of functionalized bicyclic compounds that would be difficult to prepare by other means. The selective bromination of bicyclic systems, often achieved using reagents like N-bromosuccinimide (NBS), is a key strategy for enhancing their synthetic potential. masterorganicchemistry.comyoutube.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
36616-95-2 |
|---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
9-bromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H15Br/c10-9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2 |
InChI Key |
DQKFZMWCSVGJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2Br)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 6.1.0 Nonane, 9 Bromo and Its Derivatives
Direct Bromination Approaches for Bicyclo[6.1.0]nonane Scaffolds
Direct bromination of the bicyclo[6.1.0]nonane skeleton presents a straightforward route to the desired 9-bromo derivative. However, controlling the stereochemical and regiochemical outcome of this reaction is a significant challenge.
Stereoselective Bromination Techniques
The stereochemistry of the resulting 9-bromobicyclo[6.1.0]nonane is highly dependent on the reaction conditions and the nature of the brominating agent. Research has shown that the addition of bromocarbenoid reagents to cyclooctene (B146475) can exhibit high syn-selectivity. For instance, the use of a diethylzinc-bromoform-oxygen system for the bromocyclopropanation of cyclooctene has been reported to yield 9-bromobicyclo[6.1.0]nonane with a notable preference for the syn-isomer. oup.com Another approach achieving high syn-selectivity involves the bromocarbenoid reagent formed from methylene (B1212753) bromide and potassium bis(trimethylsilyl)amide, which gives a syn/anti ratio of up to 50 when reacted with cyclooctene. oup.com
In contrast, reduction of 9,9-dibromobicyclo[6.1.0]nonane with sodium borohydride (B1222165) in dimethylformamide produces a mixture of endo- and exo-9-bromobicyclo[6.1.0]nonane, with the endo-isomer being predominant. thieme-connect.de The stereochemical outcome can also be influenced by the choice of reducing agent and reaction conditions.
Regioselective Bromination Strategies
While the focus is on the C9 position, regioselectivity becomes a critical consideration when dealing with unsaturated bicyclo[6.1.0]nonane systems. For instance, the bromination of bicyclo[6.1.0]non-4-ene requires careful control to ensure the bromine adds to the desired cyclopropane (B1198618) ring rather than the double bond within the eight-membered ring. Methodologies for regioselective electrophilic aromatic bromination have been extensively studied and can offer insights into controlling reactions on complex bicyclic systems. mdpi.com The use of specific brominating agents like N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has been shown to be effective for regioselective brominations. mdpi.comacs.org
Synthesis via Halogenated Bicyclic Precursors
An alternative and often more controlled approach to synthesizing 9-bromobicyclo[6.1.0]nonane involves the use of pre-existing halogenated bicyclic compounds. This allows for the stepwise introduction and modification of halogen atoms, providing greater control over the final product.
Halogenation of Bicyclo[6.1.0]nonenes
The synthesis of halogenated derivatives can start from bicyclo[6.1.0]nonene precursors. smolecule.com For example, the careful addition of bromine to 9,9-dichlorobicyclo[6.1.0]non-4-ene has been used to prepare rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. researchgate.net This demonstrates that the double bond in the eight-membered ring can be selectively halogenated while the gem-dihalocyclopropane moiety remains intact.
Transformation of Di-brominated Precursors, e.g., 9,9-Dibromobicyclo[6.1.0]nonane
A common and effective strategy for the synthesis of 9-bromobicyclo[6.1.0]nonane is the partial reduction of 9,9-dibromobicyclo[6.1.0]nonane. core.ac.uk This di-brominated precursor is readily accessible through the addition of dibromocarbene to cis-cyclooctene. orgsyn.orgorgsyn.org
The reduction of 9,9-dibromobicyclo[6.1.0]nonane can be achieved using various reagents. For example, treatment with ethylmagnesium bromide in the presence of titanium isopropoxide has been used to prepare 9-bromobicyclo[6.1.0]nonane. researchgate.net Another method involves the use of sodium borohydride, which yields a mixture of the endo- and exo-isomers of 9-bromobicyclo[6.1.0]nonane. thieme-connect.de The silver ion-assisted solvolysis of 9,9-dibromobicyclo[6.1.0]nonane has also been studied, leading to ring-expansion products rather than simple reduction. acs.orgresearchgate.netresearchgate.net
The synthesis of the key precursor, 9,9-dibromobicyclo[6.1.0]nonane, is typically accomplished through the reaction of cis-cyclooctene with bromoform (B151600) in the presence of a strong base. orgsyn.orgorgsyn.org Potassium t-butoxide is a commonly used base for this transformation, generating dibromocarbene which then adds to the double bond of cis-cyclooctene. orgsyn.orgorgsyn.orgescholarship.org This reaction provides the 9,9-dibrominated bicyclic scaffold necessary for subsequent conversion to 9-bromobicyclo[6.1.0]nonane.
Table 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| cis-Cyclooctene, Bromoform | Potassium t-butoxide | 9,9-Dibromobicyclo[6.1.0]nonane | 52-65% | orgsyn.orgorgsyn.org |
| cis-Cyclooctene, Bromoform | Potassium t-butoxide, Hexanes | 9,9-Dibromobicyclo[6.1.0]nonane | - | escholarship.org |
Table 2: Transformation of 9,9-Dibromobicyclo[6.1.0]nonane
| Starting Material | Reagents | Product(s) | Yield | Reference |
| 9,9-Dibromobicyclo[6.1.0]nonane | Ethylmagnesium bromide, Titanium isopropoxide | 9-Bromobicyclo[6.1.0]nonane | - | researchgate.net |
| 9,9-Dibromobicyclo[6.1.0]nonane | Sodium borohydride | endo- and exo-9-Bromobicyclo[6.1.0]nonane (65:35 mixture) | 90% | thieme-connect.de |
| 9,9-Dibromobicyclo[6.1.0]nonane | Methyllithium | 1,2-Cyclononadiene | - | orgsyn.orgorgsyn.org |
| 9,9-Dibromobicyclo[6.1.0]nonane | Silver perchlorate (B79767), Methanol (B129727) | trans-Cycloalkenyl ethers | High | researchgate.netresearchgate.net |
| 9,9-Dibromobicyclo[6.1.0]nonane | Silver perchlorate, Aqueous acetone (B3395972) | trans-Cycloalkenols | High | researchgate.netresearchgate.net |
Solvent and Temperature Control in Precursor Synthesis
The synthesis of 9-bromobicyclo[6.1.0]nonane often proceeds via its precursor, 9,9-dibromobicyclo[6.1.0]nonane. The formation of this key intermediate from cyclooctene is highly dependent on the reaction conditions, particularly the choice of solvent and temperature.
One established method for generating the dibromocarbene required for the cyclopropanation of cyclooctene involves the use of bromoform and a strong base like potassium tert-butoxide. In a typical procedure, potassium tert-butoxide is prepared from potassium and dry tert-butanol. After removing the excess alcohol, the reaction is carried out in a non-polar solvent such as petroleum ether, to which cyclooctene and then bromoform are added. archive.org
A widely adopted alternative is the phase-transfer catalysis (PTC) method, which offers convenience and scalability. This procedure involves vigorously stirring a mixture of the alkene (cyclooctene), haloform (bromoform), and a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50%) in the presence of a catalytic amount of a phase-transfer agent, such as a tetraalkylammonium salt. core.ac.uk This method avoids the need for strictly anhydrous conditions. core.ac.uk
Temperature control is critical for achieving desired selectivity in subsequent reactions. For instance, the specific formation of 9-endo-lithio-9-exo-bromobicyclo[6.1.0]nonane, a useful intermediate, is accomplished by treating 9,9-dibromobicyclo[6.1.0]nonane with one equivalent of n-butyllithium at a very low temperature of -95 °C. tue.nl Quenching this lithiated species with electrophiles allows for stereospecific functionalization. tue.nl
Table 1: Conditions for Precursor Synthesis
| Precursor | Method | Reagents | Solvent | Temperature | Key Feature | Reference |
| 9,9-Dibromobicyclo[6.1.0]nonane | α-Elimination | Cyclooctene, Bromoform, Potassium tert-butoxide | Petroleum Ether | Not specified | Classical method | archive.org |
| 9,9-Dibromobicyclo[6.1.0]nonane | Phase-Transfer Catalysis (PTC) | Cyclooctene, Bromoform, 50% aq. NaOH, Tetraalkylammonium salt | Biphasic (e.g., CH2Cl2/H2O) | Room Temperature | High convenience and scalability | core.ac.uk |
| 9-endo-lithio-9-exo-bromobicyclo[6.1.0]nonane | Metal-Halogen Exchange | 9,9-Dibromobicyclo[6.1.0]nonane, n-Butyllithium | Not specified | -95 °C | Stereospecific formation of a lithiated intermediate | tue.nl |
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer distinct pathways to access or modify brominated bicyclic systems, driven by thermal energy or mechanical force.
Thermal Rearrangement of Bicyclic Systems to Brominated Products
The bromination of bicyclic olefins under standard conditions often leads to rearranged products due to Wagner-Meerwein shifts. yu.edu.jo However, conducting these reactions at high temperatures can suppress such rearrangements, favoring the formation of the "normal" addition products. yu.edu.joyu.edu.jo This principle provides a potential route to brominated bicyclic systems that are otherwise difficult to synthesize directly.
The thermal stability of the bicyclo[6.1.0]nonane core itself is a subject of study. Under thermal stress, halogenated derivatives can undergo rearrangements. For example, 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene can rearrange under thermal conditions to yield various products, including cyclonona-1,2,6-triene (B75190) when treated with reducing agents. smolecule.com Theoretical studies on related systems, such as 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, show that thermal rearrangements can involve complex pathways, including transitions between different electronic spin states (singlet and triplet surfaces), leading to ring-opened products. nih.gov
Force-Induced Isomerization as a Synthetic Pathway
A novel and unconventional approach to synthesis involves the use of mechanical force to induce specific chemical transformations. This field, known as mechanochemistry, can promote isomerization pathways that are different from those favored by thermal activation. Single-molecule force spectroscopy (SMFS) using an atomic force microscope (AFM) allows for the application of piconewton forces to individual molecules, often embedded within a polymer chain.
Research on a related derivative, 9,9-dichlorobicyclo[6.1.0]non-4-ene, demonstrates the power of this technique. nih.gov When copolymerized and subjected to mechanical force, this molecule undergoes a conrotatory ring-opening to form a specific triene isomer (EZZ). nih.gov This outcome contrasts with the different isomers produced under thermal or photochemical conditions. Computational studies suggest that by varying the applied force, the reaction can be gated to selectively yield one of three different isomeric trienes. nih.gov This force-induced control over reaction pathways represents an emerging synthetic strategy for accessing specific isomers of functionalized bicyclic systems.
Dehalogenation Reactions in Synthesis of Bicyclo[6.1.0]nonane Derivatives
The controlled removal of a halogen atom from a gem-dihalide is a key strategy for synthesizing monohalogenated bicyclo[6.1.0]nonane derivatives. The partial reduction of 9,9-dibromobicyclo[6.1.0]nonane is a direct route to 9-bromobicyclo[6.1.0]nonane. core.ac.uk
The stereochemical outcome of this reduction can be controlled by the choice of reagent. The synthesis of exo-9-bromobicyclo[6.1.0]nonane has been achieved by reducing the corresponding dibromide with dimsyl anion in dimethyl sulfoxide (B87167) (DMSO). tue.nl The preferential formation of the endo-isomer of 9-bromobicyclo[6.1.0]nonane (diastereomeric ratio of ~95:5) can be achieved using sodium bis(trimethylsilyl)amide in pentane. thieme-connect.de These methods highlight the ability to selectively synthesize specific diastereomers of the target compound through careful selection of the dehalogenation conditions.
Table 2: Dehalogenation of 9,9-Dibromobicyclo[6.1.0]nonane
| Reagent | Solvent | Product | Diastereomeric Ratio (endo:exo) | Reference |
| Dimsyl anion | DMSO | exo-9-Bromobicyclo[6.1.0]nonane | Not specified | tue.nl |
| Sodium bis(trimethylsilyl)amide | Pentane | endo-9-Bromobicyclo[6.1.0]nonane | ~95:5 | thieme-connect.de |
Transition-Metal Catalysis in Bicyclo[6.1.0]nonane Synthesis and Functionalization
Transition-metal catalysis provides powerful and efficient methods for constructing and functionalizing the bicyclo[6.1.0]nonane framework. ull.es Catalysts based on rhodium and zinc have been shown to be effective in synthesizing the core structure via cyclopropanation reactions. beilstein-journals.orgbeilstein-journals.org
A notable example is the reaction of 1,3-cyclooctadiene (B162279) with cyclopropenes, which serve as metal-vinyl carbene precursors. beilstein-journals.orgbeilstein-journals.org This reaction directly forges the bicyclo[6.1.0]nonane core with an embedded 1,2-divinylcyclopropane moiety. The choice of catalyst influences the stereoselectivity of the product. For instance, in the reaction with 1,3-cyclooctadiene, both ZnCl₂ and [Rh₂(OAc)₄] give good yields, but the rhodium catalyst provides exclusively the endo diastereomer. beilstein-journals.orgbeilstein-journals.org
Table 3: Metal-Catalyzed Synthesis of Bicyclo[6.1.0]nonane Derivatives from 1,3-Cyclooctadiene
| Catalyst | Yield | Diastereomeric Ratio (endo/exo) | Reference |
| ZnCl₂ | 73% | 11:1 | beilstein-journals.orgbeilstein-journals.org |
| [Rh₂(OAc)₄] | 71% | only endo | beilstein-journals.orgbeilstein-journals.org |
Gold-Catalyzed Intramolecular Cyclopropanation for Bicyclo[6.1.0]nonane Core Formation
Among transition metals, gold catalysts have emerged as exceptionally effective for constructing the bicyclo[6.1.0]nonane core through intramolecular cyclopropanation. researchgate.netresearchgate.net This strategy has proven particularly valuable in the total synthesis of complex natural products that feature this strained bicyclic motif. rsc.orgacs.org
The key transformation involves the gold-catalyzed cyclization of a 1,8-enyne substrate. researchgate.netacs.org In the enantioselective total synthesis of (−)-pre-schisanartanin C, a crucial step is the treatment of a 1,8-enyne bearing a propargylic ester with a gold catalyst, such as AuCl. rsc.org This reaction proceeds with high diastereoselectivity to form the highly substituted bicyclo[6.1.0]nonane core. rsc.orgacs.org The methodology provides a powerful tool for accessing complex molecular architectures under mild conditions, paving the way for the synthesis of other members of natural product families containing this rigid bicyclic system. researchgate.netacs.org
Palladium-Catalyzed Reactions Involving Bicyclic Bromides
The reactivity of the carbon-bromine bond at the bridgehead position of bicyclo[6.1.0]nonane allows for its participation in various palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura coupling, which has been successfully applied to similar bicyclic systems. For instance, the palladium-catalyzed coupling of arylboronic acids with 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene occurs selectively at the C-Br bond, with the C-Cl bond remaining intact, demonstrating the differential reactivity that can be exploited for sequential functionalization. smolecule.com
While specific examples for 9-bromobicyclo[6.1.0]nonane are not extensively documented in readily available literature, a similar palladium-catalyzed reaction has been noted for 9-bromo-trans-bicyclo[6.1.0]nonane. thieme-connect.de The general mechanism for such transformations involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organoboron or other organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium catalyst. The choice of ligands, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields.
Table 1: Examples of Palladium-Catalyzed Reactions on Bicyclic Bromides
| Bicyclic Bromide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene | Arylboronic acids | Pd(OAc)₂ / SPhos | 9-aryl-9-chlorobicyclo[6.1.0]non-4-ene | >90 | smolecule.com |
| Aryl/Heteroaryl Bromides | B-Benzyl-9-BBN | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Methylene-linked biaryls | High | nih.gov |
This table presents examples of palladium-catalyzed couplings on related bicyclic systems to illustrate the potential synthetic utility for 9-bromobicyclo[6.1.0]nonane.
Organometallic Reagents in Bicyclo[6.1.0]nonane Bromide Functionalization
The direct reaction of organometallic reagents with 9-bromobicyclo[6.1.0]nonane provides a pathway to introduce a variety of functional groups at the bridgehead position. The high reactivity of organolithium and Grignard reagents allows for nucleophilic attack on the carbon atom bearing the bromine, leading to substitution products.
Lithium-Halogen Exchange Reactions for Bridgehead Functionalization
Lithium-halogen exchange is a powerful and rapid method for the generation of organolithium species from organic halides. harvard.edu This reaction is particularly useful for creating nucleophilic carbon centers that can then be trapped with various electrophiles. In the context of strained ring systems like bicyclo[6.1.0]nonane, this methodology offers a direct route to bridgehead-functionalized products.
The reaction of 9-bromo-trans-bicyclo[6.1.0]nonane with lithium metal, followed by quenching with carbon dioxide and subsequent acidification, has been shown to produce trans-bicyclo[6.1.0]nonane-9-carboxylic acid. thieme-connect.de This transformation proceeds through the initial formation of a 9-lithiobicyclo[6.1.0]nonane intermediate via lithium-halogen exchange. This highly reactive organolithium species can then react with a range of electrophiles to install various functional groups at the bridgehead position.
The success of lithium-halogen exchange is dependent on several factors, including the choice of alkyllithium reagent (typically n-butyllithium, sec-butyllithium, or tert-butyllithium), the solvent, and the temperature, which is often kept low to prevent side reactions of the unstable organolithium intermediate. harvard.edu While the direct lithium-halogen exchange on 9-bromobicyclo[6.1.0]nonane itself is not extensively detailed, the reliable conversion of other cyclopropyl (B3062369) bromides to their corresponding organolithium reagents suggests the feasibility of this approach for bridgehead functionalization. harvard.edu
Table 2: Bridgehead Functionalization of a Bicyclo[6.1.0]nonane Derivative via an Organolithium Intermediate
| Starting Material | Reagents | Intermediate | Electrophile | Final Product | Reference |
| 9-bromo-trans-bicyclo[6.1.0]nonane | 1. Lithium metal2. CO₂3. HCl | trans-9-Lithiobicyclo[6.1.0]nonane | Carbon dioxide | trans-Bicyclo[6.1.0]nonane-9-carboxylic acid | thieme-connect.de |
This example underscores the potential of lithium-halogen exchange as a key strategy for the introduction of functional groups at the sterically hindered bridgehead position of the bicyclo[6.1.0]nonane skeleton.
Chemical Reactivity and Mechanistic Investigations of Bicyclo 6.1.0 Nonane, 9 Bromo
Ring-Opening Reactions and Intermediates
The inherent strain in the bicyclo[6.1.0]nonane ring system is a primary driver for its reactivity, leading to various ring-opening reactions.
Ring-Opening Mechanisms Induced by Strain Release
The high ring-strain energy, a consequence of the fused cyclopropane (B1198618) and cyclononane (B1620106) rings, makes the molecule susceptible to reactions that relieve this strain. beilstein-journals.org Reactions involving bicyclic alkenes are often thermodynamically driven by this release of ring-strain energy. beilstein-journals.org This can be initiated thermally, photochemically, or through chemical reagents.
Silver ion-assisted solvolysis is a well-documented method for inducing ring-opening in bromo-substituted bicyclo[n.1.0]alkanes. tue.nl For instance, 9,9-dibromobicyclo[6.1.0]nonane undergoes ring expansion in the presence of silver perchlorate (B79767) in methanol (B129727) or aqueous acetone (B3395972). researchgate.net Similarly, exo-9-bromobicyclo[6.1.0]nonane reacts rapidly with silver perchlorate in tert-butyl alcohol, leading to ring expansion. tue.nl The mechanism is thought to involve the formation of a transient trans-cation, which is stabilized by the release of steric strain. tue.nl The nucleophilicity of the solvent plays a crucial role in the product distribution, with less nucleophilic alcohols leading to an increase in the cis-isomer product. tue.nl
Computational studies have also shed light on the role of strain in these reactions, showing that increasing the number of olefinic moieties or introducing heteroatoms can further increase the ring-strain energy. beilstein-journals.orgacs.org
Generation and Reactivity of Carbene Intermediates
Carbenes, neutral species with a divalent carbon atom, can be generated from precursors like bicyclo[6.1.0]nonane, 9-bromo-. These highly reactive intermediates can undergo a variety of subsequent reactions. libretexts.org One common method for carbene generation is through the decomposition of diazo compounds, often facilitated by heat, light, or a metal catalyst like rhodium or copper. libretexts.org Another method is α-elimination from haloforms. libretexts.org
In the context of bicyclo[6.1.0]nonane systems, carbene intermediates have been proposed in certain reactions. For example, the ring opening of 9-chlorobicyclo[6.1.0]non-1(9)-ene is thought to generate a cyclooctenyl chlorocarbene. researchgate.net However, in the silver perchlorate-promoted ring expansion of 9,9-dibromobicyclo[6.1.0]nonane, there is no indication of carbene intermediates. researchgate.net
The reactivity of the generated carbenes is diverse. They can undergo cyclopropanation reactions with alkenes, a process that is often stereospecific. libretexts.orgyoutube.com They can also participate in C-H insertion reactions and rearrangements, such as the Wolff rearrangement. libretexts.org The reactivity of carbenes can be modulated by coordinating them with metals to form metal carbenoids, which are often more selective. libretexts.org
Formation of Strained Bridgehead Alkenes (Anti-Bredt Alkenes) from β-Halo Carbanions
A significant reaction pathway for bicyclo[6.1.0]nonane, 9-bromo- and related compounds is the formation of highly strained bridgehead alkenes, also known as anti-Bredt alkenes. mdpi.comresearchgate.net These molecules, which violate Bredt's rule by having a double bond at a bridgehead carbon in a small bicyclic system, are of considerable theoretical and practical interest. mdpi.comchemistryworld.compearson.com
One of the most common methods for synthesizing anti-Bredt alkenes is through the elimination of a halide from a β-halo carbanion. mdpi.comresearchgate.net In the case of bicyclo[6.1.0]nonane, 9-bromo-, treatment with a strong base can generate a carbanion at the bridgehead position. Subsequent elimination of the bromide ion leads to the formation of the strained bicyclo[6.1.0]non-1(9)-ene.
Computational studies have shown that for many bicyclic β-halo carbanions, the elimination of the halide to form the anti-Bredt alkene can be a spontaneous or low-barrier process. mdpi.comresearchgate.net Natural bond order (NBO) calculations indicate that delocalization energies between the lone pair of the carbanion and the σ* orbital of the C-Br bond can predict whether elimination is likely to occur. mdpi.comresearchgate.net
Substitution and Elimination Pathways
Beyond ring-opening, bicyclo[6.1.0]nonane, 9-bromo- also undergoes substitution and elimination reactions centered around the C-Br bond.
Nucleophilic Substitution Reactions at the Brominated Center
The carbon-bromine bond in bicyclo[6.1.0]nonane, 9-bromo- is susceptible to nucleophilic attack. These reactions can proceed through various mechanisms, depending on the substrate, nucleophile, and reaction conditions.
Silver ion-assisted solvolysis of exo-9-bromobicyclo[6.1.0]nonane in methanol and water leads to the formation of trans-cycloalkenyl ethers and alcohols, respectively. researchgate.net The endo-isomer reacts much more slowly to give the corresponding cis-isomers. researchgate.net This suggests the involvement of cationic intermediates where the stereochemistry of the product is influenced by the initial configuration of the starting material.
Reduction of the C-Br bond can also be achieved. For example, 9,9-dibromobicyclo[6.1.0]nonane can be stereospecifically reduced to exo-9-bromobicyclo[6.1.0]nonane at a mercury cathode. thieme-connect.de Treatment of 9-bromo-trans-bicyclo[6.1.0]nonane with phenyllithium (B1222949) results in the efficient replacement of the C-Br bond with a C-C bond. thieme-connect.de
Dehydrobromination Reactions
Dehydrobromination, the elimination of hydrogen bromide, is another important reaction pathway for bicyclo[6.1.0]nonane, 9-bromo-. This reaction typically requires a base to remove a proton, followed by the departure of the bromide ion.
Attempts to dehydrobrominate certain derivatives of bicyclo[4.1.0]heptane have been met with limited success, with strong bases and high temperatures sometimes required. researchgate.net However, in other systems, dehydrobromination can be a viable route to unsaturated products. For instance, the dehydrobromination of monobromides derived from 9,9-dibromobicyclo[6.1.0]nonane can be used to synthesize cyclopropenes. psu.edu The stereochemistry of the starting monobromide is not always critical for this particular application. psu.edu
The following table provides a summary of selected reactions of Bicyclo[6.1.0]nonane, 9-bromo- and related compounds.
| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |
| exo-9-Bromobicyclo[6.1.0]nonane | Silver perchlorate, tert-butyl alcohol | trans-3-tert-Butoxycyclonon-1-ene | Ring-opening/Solvolysis |
| 9,9-Dibromobicyclo[6.1.0]nonane | Silver perchlorate, methanol | trans-Cycloalkenyl ethers | Ring-opening/Solvolysis |
| 9-Bromo-trans-bicyclo[6.1.0]nonane | Phenyllithium | 9-Phenyl-trans-bicyclo[6.1.0]nonane | Nucleophilic Substitution |
| 9,9-Dibromobicyclo[6.1.0]nonane | Mercury cathode | exo-9-Bromobicyclo[6.1.0]nonane | Reduction |
Mechanistic Insights into Elimination Processes
Elimination reactions of 9-bromobicyclo[6.1.0]nonane and its analogs can proceed through different pathways depending on the reaction conditions and the stereochemistry of the substrate.
1,2- and 1,4-Elimination: When 9-bromobicyclo[6.1.0]nonane is treated with an organolithium reagent, it can undergo competing 1,2- and 1,4-elimination reactions. The 1,2-elimination leads to a highly strained 1,3-bridged cyclopropene, which can then rearrange to a vinylcarbene. In contrast, 1,4-elimination pathways result in the formation of butadienes. The product distribution is often dependent on the reaction temperature. researchgate.net
Base-Induced Elimination: In the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695) at high temperatures, haloalkanes can undergo elimination to form alkenes. youtube.com For 9-bromobicyclo[6.1.0]nonane, this would involve the abstraction of a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond. youtube.com
Stereoelectronic Effects: The stereochemistry of the leaving group (bromide) is crucial. For instance, in related bicyclo[n.1.0]alkane systems, the endo-halogen atom is preferentially eliminated if the resulting ring is too small to accommodate a trans double bond. tue.nl This highlights the importance of orbital alignment for the elimination process to occur in a concerted, disrotatory manner. researchgate.net
Rearrangement Reactions
The strained nature of the bicyclo[6.1.0]nonane ring system makes it susceptible to various rearrangement reactions, which can be triggered by thermal energy, catalysts, or even mechanical force.
Thermal and Catalytic Rearrangements
Thermal Rearrangements: Thermal treatment of 9-bromobicyclo[6.1.0]nonane derivatives can induce skeletal rearrangements. These reactions often involve the cleavage and formation of carbon-carbon bonds, leading to different cyclic structures. molaid.com The specific products formed depend on the substitution pattern and reaction conditions.
Silver Ion-Assisted Solvolysis: Silver salts, such as silver perchlorate, can promote the ring expansion of 9,9-dibromobicyclo[6.1.0]nonane. researchgate.netresearchgate.net In methanol, this leads to the formation of trans-cycloalkenyl ethers, while in aqueous acetone, the corresponding trans-cycloalkenols are obtained in high yields. researchgate.netresearchgate.net The exo- and endo-isomers of 9-bromobicyclo[6.1.0]nonane exhibit different reactivities in these silver-promoted solvolysis reactions, with the exo-isomer reacting more rapidly to give trans-cycloalkenyl products. researchgate.netresearchgate.net
| Reactant | Catalyst/Solvent | Major Product |
| 9,9-Dibromobicyclo[6.1.0]nonane | Silver perchlorate / Methanol | trans-Cycloalkenyl ether |
| 9,9-Dibromobicyclo[6.1.0]nonane | Silver perchlorate / Aqueous Acetone | trans-Cycloalkenol |
| exo-9-Bromobicyclo[6.1.0]nonane | Silver perchlorate / Methanol | trans-Cycloalkenyl ether |
| endo-9-Bromobicyclo[6.1.0]nonane | Silver perchlorate / Methanol | cis-Cycloalkenyl ether |
Doering-Moore-Skattebøl Rearrangement Analogs involving Bicyclic Carbenoids
The Doering-Moore-Skattebøl rearrangement is a classic reaction for the synthesis of allenes from gem-dihalocyclopropanes via a cyclopropylidene intermediate. wikipedia.org This type of reactivity is relevant to 9-bromobicyclo[6.1.0]nonane.
Carbene Intermediates: Treatment of gem-dihalocyclopropanes with alkyllithium reagents can generate a carbene intermediate. wikipedia.org In the case of 9,9-dibromobicyclo[6.1.0]nonane, reaction with an organolithium base would lead to a bicyclic carbenoid. This intermediate can then undergo rearrangement.
Foiled Carbene Intermediates: If the cyclopropane ring has a vinyl substituent, the rearrangement can lead to the formation of a cyclopentadiene (B3395910) through what is known as a foiled carbene intermediate. wikipedia.org While not directly involving 9-bromobicyclo[6.1.0]nonane, this illustrates the potential for complex rearrangements in related systems.
Force-Induced Isomerization and Mechanochemical Reactivity
Recent research has explored the use of mechanical force to induce chemical reactions. While specific studies on the force-induced isomerization of 9-bromobicyclo[6.1.0]nonane are not detailed in the provided context, the general principles of mechanochemistry can be applied. The strained C-C bonds in the cyclopropane ring are potential sites for mechanochemical activation, which could lead to ring-opening or isomerization pathways distinct from thermally or photochemically induced reactions.
Reactivity Paradigms of Strained Bicyclic Alkenes with Bromine Substitution
The presence of both a strained ring system and a bromine substituent in 9-bromobicyclo[6.1.0]nonane leads to a unique reactivity profile, particularly in electrophilic addition reactions.
Electrophilic Addition of Bromine: Alkenes readily react with bromine in an electrophilic addition reaction. msu.edulibretexts.orglibretexts.org The reaction typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.orgchemistrysteps.com In the case of a strained bicyclic system, the stereochemistry of the addition is influenced by the accessibility of the double bond faces.
Influence of Strain: The strain in the bicyclo[6.1.0]nonane ring system can affect the stability of intermediates and transition states in addition reactions. The pyramidalization of the double bond in strained alkenes can lead to non-equivalent faces for electrophilic attack. researchgate.net
Steric Hindrance: The bromine atom at the 9-position can sterically hinder one face of the molecule, influencing the direction of attack by incoming reagents. This is particularly relevant in substitution reactions, where backside attack for an SN2 mechanism can be blocked. quora.com
Comparison with Other Halogenated Bicyclic Analogs
The reactivity of 9-bromobicyclo[6.1.0]nonane can be compared with its chloro- and iodo-analogs.
Radical and Ionic Reactions
The chemical behavior of Bicyclo[6.1.0]nonane, 9-bromo- is characterized by its participation in both radical and ionic reaction pathways. The presence of the strained cyclopropane ring fused to a nine-membered ring, combined with the reactive carbon-bromine bond, allows for a diverse range of transformations, including radical-mediated cyclizations and additions, as well as carbocation-driven rearrangements.
Radical Cyclization and Addition Reactions
The carbon-bromine bond in 9-bromobicyclo[6.1.0]nonane is susceptible to homolytic cleavage, which generates a 9-bicyclo[6.1.0]nonyl radical. This reactive intermediate is central to various radical chain reactions. The formation of the radical is often initiated by radical initiators, such as AIBN (2,2'-azobisisobutyronitrile), or through the use of reagents like tributyltin hydride (Bu₃SnH).
Research has shown that the reduction of gem-dibromocyclopropanes, such as 9,9-dibromobicyclo[6.1.0]nonane, with tributyltin hydride proceeds via a radical mechanism to yield monobromocyclopropanes, including endo- and exo-9-bromobicyclo[6.1.0]nonane. This transformation underscores the accessibility of the 9-bicyclo[6.1.0]nonyl radical.
While specific examples of intramolecular radical cyclization starting directly from 9-bromobicyclo[6.1.0]nonane are not extensively documented in readily available literature, the principles of radical chemistry suggest its potential. A suitably functionalized derivative of 9-bromobicyclo[6.1.0]nonane, for instance, one containing a tethered alkene or alkyne, would be a prime candidate for radical cyclization. Upon formation of the initial cyclopropyl (B3062369) radical, an intramolecular addition to the unsaturated bond could occur, leading to the formation of a new ring system.
Intermolecular radical additions involving derivatives of this compound have been noted. For instance, sequential and highly stereoselective intermolecular radical additions have been reported for cis-9-bromobicyclo[6.1.0]nonane, highlighting the utility of this system in constructing complex molecular architectures. molaid.com
Furthermore, the synthesis of 9-bromobicyclo[6.1.0]nonane itself can proceed through a radical pathway. The reaction of cyclooctene (B146475) with bromoform (B151600) and diethylzinc (B1219324) is believed to involve a free radical chain mechanism for the formation of the bromocarbenoid reagent responsible for cyclopropanation. oup.com
The oxidation of exo-9-bromobicyclo[6.1.0]nonane with dimethyldioxirane (B1199080) to a ketone also points to the involvement of radical intermediates. acs.orgresearchgate.net These reactions, while not strictly cyclizations or additions, further demonstrate the propensity of the molecule to undergo radical transformations.
Table 1: Radical-Mediated Reactions of Bicyclo[6.1.0]nonane Derivatives
| Precursor | Reagents | Product(s) | Reaction Type | Reference |
| 9,9-Dibromobicyclo[6.1.0]nonane | Tributyltin Hydride (Bu₃SnH) | endo- and exo-9-Bromobicyclo[6.1.0]nonane | Radical Reduction | thieme-connect.de |
| Cyclooctene | Bromoform, Diethylzinc, Oxygen | syn- and anti-9-Bromobicyclo[6.1.0]nonane | Radical-Mediated Cyclopropanation | oup.com |
| exo-9-Bromobicyclo[6.1.0]nonane | Dimethyldioxirane | Ketone | Radical Oxidation | acs.orgresearchgate.net |
| cis-9-Bromobicyclo[6.1.0]nonane | Not Specified | Products of intermolecular radical addition | Intermolecular Radical Addition | molaid.com |
Carbocation Rearrangements
The solvolysis of 9-bromobicyclo[6.1.0]nonane, particularly when promoted by silver ions, provides a classic example of carbocation-mediated rearrangements. The departure of the bromide ion, facilitated by the silver cation, leads to the formation of a highly strained cyclopropyl cation. This intermediate readily undergoes ring expansion to alleviate strain, resulting in the formation of cyclononene (B11951088) derivatives.
The stereochemistry of the starting bromide plays a crucial role in determining the geometry of the resulting product. Studies have shown that the exo- and endo-isomers of 9-bromobicyclo[6.1.0]nonane exhibit different reactivities and lead to different products.
The silver perchlorate-promoted solvolysis of exo-9-bromobicyclo[6.1.0]nonane in methanol or aqueous acetone proceeds rapidly to afford trans-cyclononene derivatives in high yields. For example, reaction in methanol yields trans-3-methoxycyclonon-1-ene, while hydrolysis gives trans-cyclonon-1-en-3-ol. thieme-connect.de This stereospecificity is attributed to a concerted process where the C-Br bond breaks and the cyclopropane ring opens in a disrotatory manner.
In contrast, the endo-isomer undergoes solvolysis much more slowly and yields the corresponding cis-cyclononene derivatives in lower yields. thieme-connect.de This difference in reactivity and stereochemical outcome highlights the influence of the substrate's geometry on the reaction pathway.
When exo-9-bromobicyclo[6.1.0]nonane is treated with silver perchlorate in tert-butyl alcohol, a very rapid reaction occurs, leading to the formation of nearly pure trans-3-tert-butoxycyclonon-1-ene. oup.com The formation of the trans-isomer is favored as it minimizes steric strain in the transient carbocation intermediate.
Table 2: Products of Silver-Assisted Solvolysis of 9-Bromobicyclo[6.1.0]nonane Isomers
| Substrate | Reagent/Solvent | Product(s) | Yield | Reference |
| exo-9-Bromobicyclo[6.1.0]nonane | AgClO₄ / Methanol | trans-3-Methoxycyclonon-1-ene | High | thieme-connect.de |
| exo-9-Bromobicyclo[6.1.0]nonane | AgClO₄ / Aqueous Acetone | trans-Cyclonon-1-en-3-ol | High | thieme-connect.de |
| endo-9-Bromobicyclo[6.1.0]nonane | AgClO₄ / Methanol or Aqueous Acetone | cis-Cyclononene derivatives | Lower | thieme-connect.de |
| exo-9-Bromobicyclo[6.1.0]nonane | AgClO₄ / tert-Butyl Alcohol | trans-3-tert-Butoxycyclonon-1-ene | Not specified | oup.com |
Spectroscopic Characterization Methodologies for Bicyclo 6.1.0 Nonane, 9 Bromo
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Bicyclo[6.1.0]nonane, 9-bromo-, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are essential for a comprehensive analysis.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. In the case of trans-9-bromobicyclo[6.1.0]nonane, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the various protons in the structure.
The proton attached to the bromine-bearing carbon (CHBr) of the cyclopropane (B1198618) ring is of particular diagnostic importance. This proton typically appears as a triplet in the downfield region of the aliphatic part of the spectrum, a result of coupling to the adjacent bridgehead protons. The chemical shift and coupling constants of this signal are characteristic of its stereochemical environment. The remaining methylene (B1212753) protons of the eight-membered ring present as a series of complex multiplets in the upfield region.
Detailed analysis of the spectrum for the trans isomer shows a triplet at approximately 2.32 ppm, which is assigned to the CHBr proton. The multiplet for the two protons adjacent to the cyclopropane ring appears around 2.13-2.18 ppm. The other methylene protons of the large ring produce a series of overlapping multiplets between 0.86 and 1.63 ppm.
Interactive Data Table: ¹H NMR Spectral Data for trans-Bicyclo[6.1.0]nonane, 9-bromo-
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 2.32 | t | 3.6 | CHBr |
| 2.18-2.13 | m | - | -(CH)₂CHBr |
| 1.63-1.52 | m | - | -CH₂- |
| 1.43-1.29 | m | - | -CH₂- |
| 1.18-1.14 | m | - | -CH₂- |
| 0.95-0.86 | m | - | -CH₂- |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for trans-9-bromobicyclo[6.1.0]nonane shows a set of signals corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of the electronegative bromine atom.
The carbon atom directly bonded to the bromine (C-Br) is typically found in the range of 20-30 ppm. The other carbon atoms of the bicyclic system resonate at chemical shifts characteristic of saturated hydrocarbons. For the trans isomer, the reported ¹³C NMR spectrum in CDCl₃ shows peaks at 28.9, 27.1, 26.4, 25.7, and 24.5 ppm.
Interactive Data Table: ¹³C NMR Spectral Data for trans-Bicyclo[6.1.0]nonane, 9-bromo-
| Chemical Shift (δ) (ppm) | Assignment |
| 28.9 | Bicyclic ring carbons |
| 27.1 | Bicyclic ring carbons |
| 26.4 | Bicyclic ring carbons |
| 25.7 | Bicyclic ring carbons |
| 24.5 | Bicyclic ring carbons |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For Bicyclo[6.1.0]nonane, 9-bromo-, the IR spectrum provides key information about the C-H and C-Br bonds.
The IR spectrum, typically recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands. The C-H stretching vibrations of the methylene groups in the eight-membered ring and the cyclopropane ring appear in the region of 2800-3000 cm⁻¹. A notable feature is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically below 800 cm⁻¹. For the trans isomer, significant peaks have been reported at 2963 cm⁻¹ (C-H stretch), 1261 cm⁻¹ (C-C stretch or CH₂ wag), and a strong absorption at 795 cm⁻¹ which can be attributed to the C-Br stretch.
Interactive Data Table: IR Spectral Data for trans-Bicyclo[6.1.0]nonane, 9-bromo-
| Wavenumber (νₘₐₓ) (cm⁻¹) | Intensity | Assignment |
| 2963 | m | C-H stretching |
| 1261 | s | C-C stretching / CH₂ wagging |
| 1097 | br | - |
| 1019 | br | - |
| 795 | s | C-Br stretching |
| 699 | w | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the molecular formula.
For trans-9-bromobicyclo[6.1.0]nonane, the calculated exact mass for the molecular ion [C₉H₁₅Br]⁺ is 202.0357. Experimental HRMS data obtained via electron ionization (EI) shows a found value of 202.0360, which is in excellent agreement with the calculated mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern in the mass spectrum would provide further structural information, though detailed fragmentation analysis is not extensively reported.
Interactive Data Table: High-Resolution Mass Spectrometry Data for trans-Bicyclo[6.1.0]nonane, 9-bromo-
| Ion | Calculated m/z | Found m/z |
| [C₉H₁₅Br]⁺ | 202.0357 | 202.0360 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. For saturated bicyclic compounds like Bicyclo[6.1.0]nonane, 9-bromo-, which lack chromophores such as double bonds or aromatic rings, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The electronic transitions for C-C and C-H sigma bonds, as well as the n -> σ* transition of the C-Br bond, occur at wavelengths below 200 nm, in the vacuum UV region. As such, specific UV-Visible spectroscopic data for this compound is not commonly reported in the literature as it is not a primary method for its characterization.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details of a molecule, as well as how the molecules pack together in the crystal lattice. For a molecule like Bicyclo[6.1.0]nonane, 9-bromo-, a successful single-crystal X-ray diffraction experiment would yield an unambiguous determination of its solid-state structure, confirming the stereochemical relationship of the bromine atom relative to the bicyclic framework.
A comprehensive search of current scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for Bicyclo[6.1.0]nonane, 9-bromo-. However, to illustrate the utility of this technique for this class of compounds, crystallographic data for a related, more complex derivative, rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, has been reported and provides insight into the structural characteristics of the bicyclo[6.1.0]nonane ring system. nih.goviucr.orgresearchgate.net
The study of this related compound reveals that the eight-membered ring of the bicyclo[6.1.0]nonane system adopts a distorted twist-chair conformation in the solid state. nih.goviucr.org The annulated (fused) cyclopropane ring is found in an exo position. iucr.org In this derivative, the plane of the cyclopropane ring is nearly parallel to a plane formed by four of the methylene carbons of the larger ring. nih.goviucr.org
Analysis of the crystal structure of this related molecule provides precise bond lengths and angles. For instance, significant differences were observed in the bond lengths of the carbon atoms attached to the bromine atoms. nih.goviucr.org Such data is crucial for understanding the electronic and steric effects of substituents on the molecular geometry.
Should single crystals of Bicyclo[6.1.0]nonane, 9-bromo- become available for analysis, XRD would similarly provide the exact location of the bromine atom, the conformation of the eight-membered ring, and the geometry of the cyclopropane ring. The resulting data would be presented in a standardized format, as exemplified by the table below for the related dichloro-dibromo derivative.
Illustrative Crystallographic Data for a Related Bicyclo[6.1.0]nonane Derivative
The following table contains the crystallographic data for rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, presented here to demonstrate the type of information obtained from an X-ray diffraction study. researchgate.netresearchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₁₂Br₂Cl₂ |
| Formula Weight | 350.91 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2027 (3) |
| b (Å) | 22.1157 (10) |
| c (Å) | 7.5534 (3) |
| β (°) | 105.517 (3) |
| Volume (ų) | 1159.35 (9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 2.010 |
| Temperature (K) | 120 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Computational and Theoretical Studies on Bicyclo 6.1.0 Nonane, 9 Bromo
Conformational Analysis and Strain Energy Calculations
The fusion of an eight-membered ring with a three-membered ring in the bicyclo[6.1.0]nonane system results in significant ring strain and a complex conformational landscape.
The strain energy of bicyclic compounds is a key determinant of their reactivity. For the parent bicyclo[6.1.0]nonane system, both cis and trans isomers exist. Experimental and computational studies have shown that the trans-fused isomer is surprisingly more stable than the cis-isomer. rsc.org The strain energy of cis-bicyclo[6.1.0]nonane has been reported to be considerably less than the sum of the strain energies of cyclopropane (B1198618) and cyclooctane (B165968). rsc.org This deviation from simple additivity underscores the complex interplay of forces within the bicyclic framework. The strain energy in these systems can be influenced by factors such as the conformation of the larger ring and the nature of substituents.
Table 1: Experimental and Calculated Thermochemical Data for Bicyclo[6.1.0]nonane Isomers
| Compound | ΔHf°(l) (kJ/mol) | ΔHf°(g) (kJ/mol) | Calculated Strain Energy (kJ/mol) |
| trans-Bicyclo[6.1.0]nonane | -82.4 ± 3.2 | -39.7 ± 3.3 | 155.8 |
| cis-Bicyclo[6.1.0]nonane | -80.3 ± 3.7 | -30.5 ± 3.8 | - |
Data sourced from J. Chem. Soc., Chem. Commun., 1978, 597-598. rsc.org
The introduction of a bromine atom at the 9-position of the bicyclo[6.1.0]nonane skeleton can significantly influence its conformation. For cis-bicyclo[6.1.0]nonane, there are two possible diastereomers for a 9-substituted derivative, with the substituent being either endo or exo relative to the larger ring. scispace.com The steric and electronic effects of the bromine atom will dictate the preferred conformation. In related bicyclo[3.3.1]nonane systems, a bromine substituent has been shown to favor a boat-chair conformation over the typical twin-chair conformation. rsc.org Computational modeling would be essential to determine the precise conformational preferences and the energetic barriers between different conformers of 9-bromo-bicyclo[6.1.0]nonane.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving complex molecules like 9-bromo-bicyclo[6.1.0]nonane. Studies on related systems have demonstrated the utility of these methods. For example, computational investigations into the electrophilic addition of bromine to unsaturated tricyclic hydrocarbons containing a cyclopropane ring have shown that carbocation stability is a key factor in determining the regioselectivity of the reaction. canterbury.ac.nz
For 9-bromo-bicyclo[6.1.0]nonane, computational modeling could be used to explore various reaction pathways, such as nucleophilic substitution at the C9 position or ring-opening reactions of the strained cyclopropane ring. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanisms and understand the factors that control the stereochemical outcome of these transformations. For instance, the stereospecific ring opening of related cyclopropanes has been investigated to understand the influence of conformation and the steric effect of substituents like bromine. scispace.com
Transition State Characterization and Activation Barrier Determination
The study of transition states and the energy barriers required to reach them is fundamental to understanding the chemical transformations of 9-bromobicyclo[6.1.0]nonane. Computational models, particularly Density Functional Theory (DFT), are instrumental in characterizing these fleeting structures and quantifying the associated activation energies.
Kinetic studies on the thermal rearrangement of related cyclopropyl (B3062369) halides have shown that the configuration of the cyclopropane ring significantly influences the reaction rates. researchgate.net For instance, the relative rates of reaction for exo- and endo-isomers can differ substantially, a phenomenon that can be explained by examining the respective transition state structures and activation parameters. researchgate.net In the case of bicyclic systems, it has been noted that reactions involving strained bridgehead structures often proceed through significantly earlier transition states compared to their unstrained counterparts. smolecule.com
| System/Reaction | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Bicyclo[n.1.0]alkane Oxygenation | DFT (ωB97X-D/6-311++G(d,p)) | Hyperconjugative interactions lower the activation barrier by stabilizing the transition state. | acs.org |
| Solvolysis of exo-9-bromobicyclo[6.1.0]nonane | Experimental Kinetics | Rapid solvolysis suggests a low activation barrier and a stable cationic intermediate. | researchgate.netresearchgate.net |
| Thermal Rearrangement of Cyclopropyl Halides | Experimental Kinetics | Activation parameters are dependent on the configuration (exo/endo) of the cyclopropane ring. | researchgate.net |
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface. acs.orgscm.com This technique verifies that a calculated transition state structure is indeed the correct saddle point for a specific reaction pathway. acs.org The IRC path is traced in mass-weighted coordinates, following the direction of maximum instantaneous acceleration from the transition state downhill to local minima. scm.com
In the context of bicyclo[6.1.0]nonane derivatives and related systems, IRC calculations are vital for confirming the mechanistic pathways proposed by experimental or other computational findings. acs.org For example, after locating a transition state for a rearrangement or ring-opening reaction, an IRC calculation would be performed. acs.org Following the path in the forward and reverse directions from the TS confirms that it smoothly connects the initial reactant structure (e.g., exo-9-bromobicyclo[6.1.0]nonane) with the final product structure (e.g., a ring-opened isomer or solvolysis product). acs.orgscm.com This provides a high degree of confidence in the proposed mechanism. DFT and IRC methods are particularly valuable for capturing the essence of the reaction mechanism, even if they provide a qualitative approximation of the reaction outcomes. acs.org
Prediction of Reactivity and Stability
Computational methods are increasingly used not only to explain observed phenomena but also to predict the reactivity and stability of novel or highly reactive molecules. This is particularly relevant for strained systems like the derivatives of 9-bromobicyclo[6.1.0]nonane.
Computational Prediction of Anti-Bredt Alkene Formation
Bredt's rule states that a double bond cannot be placed at the bridgehead of a bicyclic system, as this would introduce excessive ring strain. However, highly strained "anti-Bredt" alkenes can exist as reactive intermediates or even be isolated in larger ring systems. Computational chemistry has emerged as a powerful tool for predicting the feasibility of forming such strained molecules. mdpi.comresearchgate.net
A notable computational strategy involves the geometric optimization of β-halo carbanion precursors. mdpi.comresearchgate.net For instance, a carbanion generated at the bridgehead carbon adjacent to the bromine-bearing carbon of 9-bromobicyclo[6.1.0]nonane could serve as a precursor. Attempted computational geometric optimization of such precursors (e.g., using the ωB97X-D functional) can result in the spontaneous elimination of the halide ion, leading directly to the formation of the corresponding anti-Bredt alkene. mdpi.comresearchgate.net This computational elimination suggests a very low or non-existent energy barrier for the process, indicating that the anti-Bredt alkene is likely to be a viable synthetic target or a transient intermediate. mdpi.comresearchgate.net This approach has been shown to faithfully mimic experimental outcomes for a variety of bicyclic frameworks. mdpi.comresearchgate.net
Natural Bond Order (NBO) calculations on the precursor anion can further predict the likelihood of elimination. Significant delocalization energy (on the order of 10 kcal/mol) between the lone pair orbital of the carbanion and the antibonding σ* orbital of the C-Br bond is a strong indicator that spontaneous elimination will occur during optimization. mdpi.com The synthesis of 9-bromobicyclo[6.1.0]non-1(9)-ene, an anti-Bredt alkene, has been reported, corroborating the predictive power of these computational models. grafiati.com
| Precursor System | Computational Method | Observation | Prediction | Reference |
|---|---|---|---|---|
| Bicyclic β-Halo Carbanions | Geometry Optimization (ωB97X-D/aug-cc-pVDZ) | Spontaneous elimination of halide | Formation of anti-Bredt alkene is likely/has a low barrier. | mdpi.comresearchgate.net |
| Bicyclic β-Halo Carbanions | Natural Bond Order (NBO) Analysis | High delocalization energy between C lone pair and C-Br σ* orbital | Precursor is primed for elimination to form an anti-Bredt alkene. | mdpi.com |
Solvation Effects in Computational Studies
The solvent in which a reaction occurs can have a profound impact on reaction rates, mechanisms, and product distributions. Computational studies account for these influences using solvation models. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
For reactions involving charged intermediates, such as the cationic species formed during the solvolysis of 9-bromobicyclo[6.1.0]nonane, solvation is critical. researchgate.netresearchgate.net Implicit solvation models like the Polarizable Continuum Model (PCM) and its variants (e.g., SMD, CPCM) are frequently employed in DFT calculations to evaluate the effect of the solvent. acs.orgresearchgate.net These models create a cavity in the solvent continuum that represents the solute, allowing for the calculation of the electrostatic interactions between them.
For example, DFT computations on the oxidation of related bicyclo[n.1.0]alkanes have utilized the SMD solvation model to account for the effects of a water solvent. acs.org Similarly, studies on electrophilic additions to other strained ring systems have used the CPCM to evaluate the solvent effect on the stability of cationic intermediates. researchgate.net Experimental work on 9-bromobicyclo[6.1.0]nonane has demonstrated different outcomes in different solvents; for instance, silver perchlorate-promoted solvolysis yields trans-cycloalkenyl ethers in methanol (B129727) but trans-cycloalkenols in aqueous acetone (B3395972). researchgate.netresearchgate.net Computational studies incorporating solvation models are essential for rationalizing these solvent-dependent outcomes by accurately modeling the stabilization of transition states and intermediates in different solvent environments. researchgate.net
Future Research Trajectories and Challenges
Exploration of Novel Synthetic Pathways for Stereodefined Bicyclo[6.1.0]nonane, 9-bromo-
The controlled synthesis of specific stereoisomers of Bicyclo[6.1.0]nonane, 9-bromo- is a primary objective for its application in complex molecule synthesis. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes.
Current methods for the synthesis of bromocyclopropanes often involve the addition of bromocarbene or its equivalents to an alkene. For instance, the reaction of bromoform (B151600) with diethylzinc (B1219324) and cyclooctene (B146475), accelerated by oxygen, has been shown to produce 9-bromobicyclo[6.1.0]nonane with high syn-selectivity. oup.com Another approach involves the addition of bromocarbene to cyclooctene, which predominantly yields the endo-isomer. thieme-connect.de
Future efforts could be directed towards the development of novel catalytic systems that allow for tunable diastereoselectivity, providing access to either the endo- or exo-isomer with high fidelity. This could involve the design of new ligands for transition metal catalysts or the exploration of organocatalytic approaches to bromocyclopropanation. Furthermore, methods for the direct, stereoselective bromination of the parent bicyclo[6.1.0]nonane at the C9 position would be a valuable addition to the synthetic chemist's toolkit.
A significant challenge in this area is the inherent strain of the bicyclo[6.1.0]nonane system, which can influence the stability of intermediates and transition states, making precise stereocontrol difficult to achieve. Overcoming this will require a deep understanding of the reaction mechanisms and the subtle interplay of steric and electronic effects.
Table 1: Selected Stereoselective Syntheses of Bicyclo[6.1.0]nonane Derivatives
| Precursor | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Cyclooctene | CHBr₃, Et₂Zn, O₂ | syn-9-Bromobicyclo[6.1.0]nonane | High syn-selectivity | oup.com |
| Cyclooctene | Bromocarbene | endo-9-Bromobicyclo[6.1.0]nonane | Predominantly endo-isomer | thieme-connect.de |
| Allylic diazoacetates derived from (Z)-allylic alcohols | Rh(II) catalyst, then Me₂AlOTf | Enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids | Enantioselective synthesis of a related derivative | nih.gov, dntb.gov.ua |
Unveiling Undiscovered Reactivity Patterns and Selectivities
The reactivity of Bicyclo[6.1.0]nonane, 9-bromo- is largely dictated by the strained cyclopropane (B1198618) ring and the presence of the bromine atom, which can act as a leaving group or a handle for further functionalization. While some reactions have been explored, a vast landscape of potential transformations remains uncharted.
Known reactions include the solvolysis of exo-9-bromobicyclo[6.1.0]nonane, which undergoes ring expansion to yield derivatives of trans-cyclononene. researchgate.netresearchgate.net Additionally, oxidation of exo-9-bromobicyclo[6.1.0]nonane with reagents like dimethyldioxirane (B1199080) has been reported to yield ketonic products. researchgate.netresearchgate.net
Future research should aim to explore the reactivity of both the endo- and exo-isomers with a wider range of reagents and under various reaction conditions. This could include:
Transition-metal catalyzed cross-coupling reactions: Utilizing the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds.
Radical reactions: Investigating the behavior of the molecule under radical conditions to forge new bonds or induce rearrangements.
Cycloaddition reactions: Exploring the potential of the bicyclic system to participate in cycloadditions, either directly or after transformation into a more reactive intermediate.
Ring-opening and rearrangement reactions: Delving deeper into the factors that control the outcome of ring-opening processes to access a variety of medium-sized ring structures with high selectivity.
A key challenge will be to control the regioselectivity and stereoselectivity of these reactions, given the multiple reactive sites and the conformational flexibility of the eight-membered ring. Computational studies could play a crucial role in predicting and rationalizing the outcomes of these unexplored transformations.
Advancements in Asymmetric Synthesis and Chiral Control
The development of methods for the asymmetric synthesis of Bicyclo[6.1.0]nonane, 9-bromo- is of paramount importance for its potential use in the synthesis of chiral natural products and pharmaceuticals. While the enantioselective synthesis of related bicyclo[6.1.0]nonane-9-carboxylic acids has been achieved, direct asymmetric synthesis of the bromo-derivative remains a significant goal. nih.govdntb.gov.ua
Future research in this area should focus on several key strategies:
Asymmetric bromocyclopropanation: The development of chiral catalysts that can effect the enantioselective addition of bromocarbene to cyclooctene. This could involve chiral phase-transfer catalysts or transition metal complexes bearing chiral ligands. sigmaaldrich.com
Kinetic resolution: The separation of a racemic mixture of Bicyclo[6.1.0]nonane, 9-bromo- through the use of a chiral catalyst or reagent that selectively reacts with one enantiomer.
Desymmetrization of prochiral precursors: The use of chiral reagents to desymmetrize a prochiral precursor, thereby establishing the stereochemistry of the final product.
The primary challenge in this domain is the design of effective chiral catalysts that can differentiate between the enantiotopic faces of the alkene or the enantiomers of the racemic substrate with high efficiency and selectivity. The development of such catalysts would open the door to the routine preparation of enantiopure Bicyclo[6.1.0]nonane, 9-bromo- and its derivatives.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. The integration of flow chemistry and other green methodologies into the synthesis and transformation of Bicyclo[6.1.0]nonane, 9-bromo- represents a significant future research direction.
Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgnih.gov The synthesis of cyclopropane derivatives has been successfully demonstrated using flow chemistry, often involving the in-situ generation of reactive intermediates like diazo compounds. rsc.orgorganic-chemistry.orgrsc.orggoogle.com
Future research could explore:
Continuous flow synthesis of Bicyclo[6.1.0]nonane, 9-bromo-: Developing a continuous process for the bromocyclopropanation of cyclooctene, which could enhance safety and reproducibility.
Flow-based transformations: Utilizing flow reactors to perform subsequent reactions on the bicyclic scaffold, allowing for the rapid and efficient synthesis of a library of derivatives.
Sustainable reagents and solvents: Investigating the use of greener reagents and solvents in both the synthesis and reactions of Bicyclo[6.1.0]nonane, 9-bromo-. This could include the use of phase-transfer catalysis in aqueous media for the generation of dihalocarbenes. acs.orgresearchgate.netnih.gov
The main challenge in integrating these methodologies will be the adaptation of existing batch protocols to a continuous flow setup. This will require careful optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. However, the potential benefits in terms of efficiency, safety, and sustainability make this a worthwhile endeavor. The development of sustainable routes to gem-dihalocyclopropanes, which are precursors to Bicyclo[6.1.0]nonane, 9-bromo-, is also a key area of interest. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
